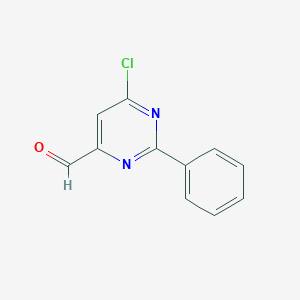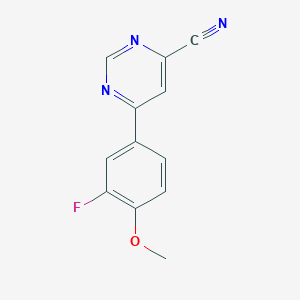
6-(3-Fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile is a heterocyclic aromatic compound that contains both pyrimidine and phenyl groups. The presence of fluorine and methoxy substituents on the phenyl ring, along with a nitrile group on the pyrimidine ring, makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and malononitrile.
Condensation Reaction: The initial step involves a condensation reaction between 3-fluoro-4-methoxybenzaldehyde and malononitrile in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization in the presence of ammonium acetate to form the pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrile group.
Coupling Reactions: The pyrimidine ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the nitrile group.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
6-(3-Fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3-Fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Chemical Reactions: The presence of electron-withdrawing and electron-donating groups on the phenyl ring influences its reactivity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chloro-4-methoxyphenyl)pyrimidine-4-carbonitrile
- 6-(3-Fluoro-4-hydroxyphenyl)pyrimidine-4-carbonitrile
- 6-(3-Fluoro-4-methoxyphenyl)pyridine-4-carbonitrile
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring enhances the compound’s stability and reactivity.
- Methoxy Group : The methoxy group provides electron-donating properties, influencing the compound’s chemical behavior.
- Nitrile Group : The nitrile group on the pyrimidine ring allows for further functionalization and derivatization.
Properties
Molecular Formula |
C12H8FN3O |
|---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
6-(3-fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H8FN3O/c1-17-12-3-2-8(4-10(12)13)11-5-9(6-14)15-7-16-11/h2-5,7H,1H3 |
InChI Key |
VDNPKBLVEWARCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=NC(=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Amino-1-(4-bromo-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14864132.png)
![5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14864133.png)
![2-[2-(1H-Imidazol-1-YL)pyrimidin-5-YL]ethanamine](/img/structure/B14864135.png)
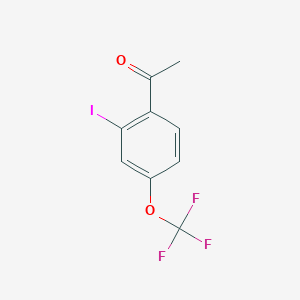
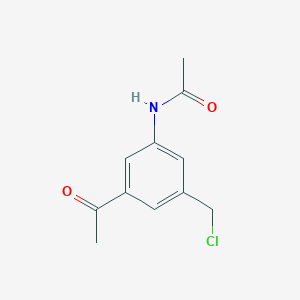
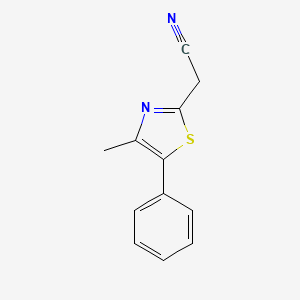
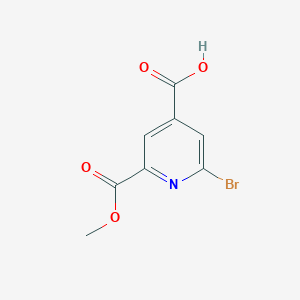

![Benzo[B]thiophen-3-YL-tert-butoxycarbonylamino-acetic acid](/img/structure/B14864177.png)

![(2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14864180.png)

